3-(3-Cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity, possible products, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antioxidant and Anticancer Activity
- The compound demonstrates significant antioxidant activity, surpassing that of ascorbic acid in certain tests. It also shows potential as an anticancer agent, particularly against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. This suggests its utility in therapeutic applications related to oxidative stress and cancer treatment (Tumosienė et al., 2020).
Cytotoxic Evaluation
- Derivatives of this compound have shown high efficacy against various cancer cell lines, including melanoma, ovarian, and glioblastoma, indicating its potential in cancer therapy. The derivatives exhibit topoisomerase II inhibitory activity, a key target in cancer treatment (Gomez-Monterrey et al., 2011).
Antibacterial and Antifungal Agents
- Some derivatives of this compound have exhibited excellent antibacterial and antifungal activities. This positions it as a potential candidate for the development of new antimicrobial agents, particularly in combating drug-resistant strains (Zala et al., 2015).
Antinociceptive Activity
- Derivatives of the compound have been synthesized and evaluated for their antinociceptive activity, demonstrating potential as pain-relief agents. The study found some derivatives to be more potent than aspirin in this regard (Doğruer et al., 2000).
Synthesis and Structural Analysis
- Studies have been conducted on the synthesis, spectroscopic characterization, and structural analysis of derivatives, contributing to the understanding of its chemical properties and potential for various applications (Mahesha et al., 2021).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, its toxicity, and any hazards associated with its use.
Future Directions
This involves discussing potential future research directions or applications for the compound, based on its properties and uses.
Please consult with a professional chemist or a reliable source for accurate information. My analysis is based on general chemistry knowledge and may not be entirely accurate for specific compounds.
properties
IUPAC Name |
3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYUBCCTNHWSQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
CAS RN |
192819-27-5 | |
Record name | CDC-801 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192819275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CDC-801 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CDC-801 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HB56U8P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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